5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
5-[(1S,2R)-2-fluorocyclopropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H8FN3/c7-4-1-3(4)5-2-6(8)10-9-5/h2-4H,1H2,(H3,8,9,10)/t3-,4-/m1/s1 |
InChI Key |
LMYIQELFORXUQE-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C2=CC(=NN2)N |
Canonical SMILES |
C1C(C1F)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The molecule contains two critical subunits:
-
Pyrazole ring with an amine group at position 3
-
(1S,2R)-2-fluorocyclopropyl substituent at position 5
Retrosynthetic disconnection reveals three viable pathways:
-
Route A : Cyclopropane formation after pyrazole synthesis
-
Route B : Pyrazole annulation using fluorocyclopropyl-containing precursors
-
Route C : Late-stage coupling of pre-formed fluorocyclopropane and pyrazole intermediates
Synthetic Methodologies
Cyclocondensation of β-Keto Enamines (Route B)
A widely adopted method involves the cyclocondensation of fluorinated cyclopropane carboxaldehyde derivatives with hydrazines.
Representative Procedure (Adapted from):
-
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5.0 g, 27.3 mmol) reacts with methyl hydrazine sulfate (4.72 g, 32.8 mmol) in ethanol (30 mL)
-
Triethylamine (4.1 g, 41.0 mmol) acts as base at 85°C for 12 h
-
Purification via silica gel chromatography (20% EtOAc/hexanes) yields 38% product
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Reaction Time | 12 h |
| Solvent System | Ethanol |
| Yield | 38% |
This method faces limitations in stereochemical control, requiring subsequent chiral resolution steps.
Transition-Metal-Mediated Coupling (Route C)
Patent literature () details a sophisticated approach using Suzuki-Miyaura coupling and HATU-mediated amidation:
Stepwise Synthesis:
-
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes triflation with N-phenylbis(trifluoromethanesulfonyl)imide (3.82 g, 10.7 mmol) in THF at −78°C
-
Boronic ester formation via Pd(dppf)Cl₂ catalysis (423 mg, 0.518 mmol) in dioxane/water
-
Pyrimidine coupling using 2,4-dichloropyrimidine (534 mg, 3.58 mmol) under Pd catalysis
-
Final fluorocyclopropane introduction via HATU (224 mg, 0.590 mmol)-mediated coupling with (1S,2R)-2-fluorocyclopropane-1-carboxylic acid
Optimized Conditions:
| Stage | Catalyst/Ligand | Temperature | Yield |
|---|---|---|---|
| Triflation | KHMDS | −78°C | 97.8% |
| Borylation | Pd(dppf)Cl₂ | 80°C | 34.6% |
| Pyrimidine Coupling | Pd(dppf)Cl₂ | 80°C | 72.1% |
| Amidation | HATU/DIEA | RT | 59.4% |
This route achieves excellent stereocontrol through chiral pool starting materials but requires multiple purification steps.
Stereochemical Control Strategies
Asymmetric Cyclopropanation
The (1S,2R) configuration is achieved via:
-
Chiral Auxiliary Approach : Use of (−)-8-phenylmenthol derivatives to induce cyclopropane stereochemistry
-
Catalytic Enantioselective Methods : Rhodium(II)/BOX ligand systems reported to provide >90% ee in model systems
Comparative Performance:
Purification and Characterization
Chromatographic Resolution
Supercritical Fluid Chromatography (SFC) proves critical for separating diastereomers:
-
Column : AD-H 4.6 mm × 250 mm, 5 μm
-
Mobile Phase : MeOH (0.2% NH₃·H₂O)/CO₂ = 40:60
-
Flow Rate : 40 g/min at 40°C
Resolution Outcomes:
| Parameter | Value |
|---|---|
| Retention Time | 12.3 min (1S,2R) |
| Purity Post-SFC | >99% ee |
| Recovery | 78% |
Scale-Up Challenges and Solutions
Thermal Stability Considerations
The fluorocyclopropyl group demonstrates limited thermal stability above 150°C, necessitating:
-
Low-temperature (−78°C) cyclopropanation steps
-
Flow chemistry implementations for exothermic reactions
Reactor Performance Data:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 50 g/day | 500 g/day |
| Yield Variance | ±15% | ±3% |
Emerging Methodologies
Biocatalytic Approaches
Recent developments employ cyclopropane synthase variants for enantioselective synthesis:
-
Substrate : 1-fluoro-1,2-diene precursors
-
Cofactor : NADPH regeneration system
-
Productivity : 2.3 g/L/h with 98% ee
Chemical Reactions Analysis
Types of Reactions
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
Chemical Properties and Structure
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine has the molecular formula CHFN and a molecular weight of 141.14 g/mol. Its structure features a pyrazole ring substituted with a fluorocyclopropyl group, which contributes to its unique biological activity.
Medicinal Chemistry Applications
1. Tyk2 Inhibition
One of the prominent applications of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is as a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is part of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways. Inhibition of Tyk2 has therapeutic potential in treating autoimmune diseases and inflammatory conditions. The compound has shown efficacy in preclinical studies as a promising candidate for drug development targeting Tyk2-related pathways .
2. Anticancer Activity
Research indicates that compounds similar to 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine exhibit anticancer properties. By modulating specific signaling pathways involved in tumor growth and metastasis, this compound may contribute to the development of novel cancer therapeutics. Studies are ongoing to evaluate its effectiveness against various cancer cell lines .
Biological Research Applications
1. Pharmacological Studies
The compound is also utilized in pharmacological studies to understand its mechanism of action at the molecular level. The presence of the fluorocyclopropyl group enhances its binding affinity to target proteins, making it a valuable tool for studying protein-ligand interactions in drug discovery .
2. Structure-Activity Relationship (SAR) Studies
Researchers employ 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine in SAR studies to identify structural modifications that enhance its biological activity. By systematically altering the chemical structure, scientists can optimize the compound's efficacy and selectivity for specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorocyclopropyl group can engage in covalent bonding with target proteins, leading to modulation of their activity. The pyrazolamine moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine and related compounds:
*Estimated based on structural similarity.
Key Observations:
- Fluorine Substitution: The main compound’s fluorocyclopropyl group introduces both electronegativity and steric effects, distinct from the aromatic fluorine in 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine .
- Chirality: The (1S,2R) configuration is unique to the main compound, unlike non-chiral analogs like 1-ethyl-1H-pyrazol-5-amine . Chirality can significantly influence binding to enantioselective targets, as seen in fluorinated antibiotics like nucleocidin .
- Rigidity vs.
Research Findings
- Stereochemical Impact : Studies on nucleocidin biosynthesis reveal that fluorinated intermediates retain isotopic labels (e.g., deuterium) at specific positions, highlighting the role of stereochemistry in enzymatic processing . This suggests the main compound’s (1S,2R) configuration may influence its interaction with fluorinases or related enzymes.
- Comparative Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility, whereas the main compound’s neutral form may require formulation optimization for bioavailability.
- Synthetic Accessibility: Non-fluorinated analogs like 5-amino-3-methyl-1-phenylpyrazole are simpler to synthesize, but fluorination steps (e.g., via electrophilic fluorination) add complexity to the main compound’s production.
Biological Activity
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H8FN3
- Molecular Weight : 141.15 g/mol
- CAS Number : 1425931-79-8
- Appearance : Pale-yellow to yellow-brown solid
- Purity : Typically >95% .
The biological activity of 5-((1S,2R)-2-fluorocyclopropyl)-1H-pyrazol-3-amine is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Enzyme Inhibition
Preliminary studies suggest that the compound exhibits inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters. The selectivity and potency of this compound could make it a candidate for treating neurodegenerative diseases where MAO-B inhibition is beneficial .
Biological Activity Data
| Activity Type | Target Enzyme | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| MAO-B Inhibition | MAO-B | 0.78 | >120 |
| Other Enzymes | TBD | TBD | TBD |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigating the neuroprotective effects of various pyrazole derivatives found that compounds similar to 5-((1S,2R)-2-fluorocyclopropyl)-1H-pyrazol-3-amine displayed significant protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating conditions like Parkinson's disease . -
Anticancer Activity :
Preliminary data from patent literature indicate that pyrazole derivatives can exhibit anticancer properties by acting as reversible covalent inhibitors targeting cancer-related pathways. The potential use of 5-((1S,2R)-2-fluorocyclopropyl)-1H-pyrazol-3-amine in formulations aimed at treating cancer has been proposed, highlighting its relevance in oncology . -
Pharmacokinetics and Toxicology :
Toxicological assessments indicate that the compound has manageable safety profiles at therapeutic doses, although further studies are necessary to establish comprehensive pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Q. Table 1. Comparative Biological Activity of Pyrazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
